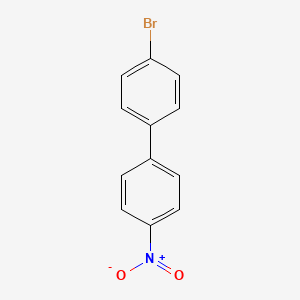

4-Bromo-4'-nitrobiphenyl

Beschreibung

Historical Context of Biphenyl (B1667301) Derivatives in Chemical Research

The study of biphenyl compounds dates back to the 19th century, with early synthesis of these molecules by scientists such as Auguste Laurent and Charles Gerhardt. ontosight.ai For many years, biphenyl derivatives have been recognized as crucial foundational structures in synthetic organic chemistry and the study of natural products. rsc.orgbohrium.com Initially, their application was largely as intermediates in chemical synthesis and as pesticides in the form of polychlorinated biphenyls (PCBs). arabjchem.orgresearchgate.net

The development of new synthetic methods has since led to a wide array of biphenyl derivatives with significant therapeutic potential. arabjchem.orgresearchgate.net The Wurtz-Fittig reaction was one of the earliest methods for synthesizing biphenyl systems, dating back to 1855. rsc.orgbohrium.com Other significant synthetic reactions include the Ullmann reaction, the Bennett-Turner reaction, Kumada cross-coupling, Hiyama cross-coupling, Suzuki-Miyaura coupling, and Stille cross-coupling. rsc.orgbohrium.com

Significance of Halogenated and Nitro-Substituted Biphenyls in Synthetic Design

The introduction of halogen and nitro groups onto the biphenyl backbone is a key strategy in synthetic design, allowing for the creation of molecules with tailored properties. Halogen atoms, such as bromine, can influence a molecule's physicochemical properties, target interaction, and metabolic susceptibility. nih.gov The carbon-bromine bond in certain biphenyl derivatives is labile, making these compounds useful for preparing other functionalized biphenyls. nih.gov

The nitro group is an electron-withdrawing group, which can significantly affect the reactivity of the biphenyl system. ontosight.ai This functionalization is crucial for creating intermediates that can be further modified to produce a wide range of organic compounds. researchgate.net For instance, the presence of both bromo and nitro groups in 4-bromo-4'-nitrobiphenyl provides two distinct reactive sites, enhancing its versatility as a synthetic building block.

Overview of this compound as a Key Intermediate

This compound serves as a pivotal intermediate in several areas of chemical science due to its unique structural features. The biphenyl core provides a rigid scaffold, while the bromo and nitro substituents offer opportunities for diverse chemical transformations.

Role in Organic Synthesis

In organic synthesis, this compound is a valuable precursor for creating more complex molecules. ontosight.ai The bromine atom can participate in various cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds. researchgate.net This allows for the construction of larger, more intricate molecular architectures. The nitro group can be readily reduced to an amino group, which can then be used to introduce other functionalities or to build upon the molecular structure.

Applications in Materials Science

The structural and electronic properties of this compound and its derivatives make them promising candidates for applications in materials science. Biphenyl derivatives are known for their use as building blocks for liquid crystals and as fluorescent layers in organic light-emitting diodes (OLEDs). rsc.orgarabjchem.org The presence of the nitro group, an electron-withdrawing group, and the polarizable bromine atom can influence the electronic and optical properties of materials derived from this compound. ontosight.aiontosight.ai For instance, the non-coplanar arrangement of the two phenyl rings in this compound, twisted by approximately 35 degrees, is a key feature influencing its solid-state properties. bath.ac.uk

Medicinal Chemistry Relevance

Biphenyl scaffolds are a fundamental component of many medicinally active compounds and marketed drugs. rsc.orgbohrium.com The functional groups on this compound allow for its incorporation into larger molecules with potential therapeutic activities. researchgate.net Halogenated compounds have seen a significant expansion in agrochemical research and development, where the introduction of halogens can enhance efficacy. nih.gov While direct medicinal applications of this compound are not extensively documented, its role as a key intermediate suggests its importance in the synthesis of pharmacologically active compounds. arabjchem.orgresearchgate.net For example, derivatives of halogenated and nitro-substituted biphenyls have been investigated for their potential as enzyme inhibitors and receptor binding agents. nih.gov

Chemical Data

| Property | Value |

| Chemical Formula | C12H8BrNO2 nih.gov |

| Molecular Weight | 278.1 g/mol |

| CAS Number | 6242-98-4 |

| Synonyms | 1-(4-bromophenyl)-4-nitrobenzene |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYRWXNUGZFNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283606 | |

| Record name | 4-bromo-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6242-98-4 | |

| Record name | 4-Bromo-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6242-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 32424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006242984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6242-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 4 Bromo 4 Nitrobiphenyl and Its Derivatives

Classical and Modern Synthesis Pathways for Biphenyl (B1667301) Scaffolds

The construction of the biphenyl framework is a cornerstone of organic synthesis, with applications extending to pharmaceuticals, agrochemicals, and materials science. mdpi.com For the specific case of 4-bromo-4'-nitrobiphenyl, the synthetic strategy often dictates the final purity and yield.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) represents a traditional and direct approach to functionalizing aromatic rings. lumenlearning.com This strategy involves the introduction of a substituent onto the biphenyl backbone through the attack of an electrophile. The regioselectivity of this substitution is governed by the directing effects of the substituents already present on the biphenyl ring.

The direct bromination of 4-nitrobiphenyl (B1678912) offers a straightforward route to this compound. In this reaction, the nitro group (–NO₂) acts as a deactivating and meta-directing group on its own ring. However, the electrophilic attack will preferentially occur on the unsubstituted phenyl ring. The phenyl group is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance at the ortho position, the para-substituted product, this compound, is the major product. Research has been conducted on the bromination of 4-nitrobiphenyl adsorbed on a silica (B1680970) surface. acs.org

A general procedure for the bromination of an aromatic compound involves treating the substrate with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, generating a strong electrophile (Br⁺) that is then attacked by the electron-rich aromatic ring.

Alternatively, this compound can be synthesized by the nitration of 4-bromobiphenyl (B57062). acs.orgacs.org The bromine atom is an ortho-, para-directing group, but it is also a deactivating group. The unsubstituted phenyl ring is activated by the bromine-substituted ring, and therefore, the nitration will occur on the unsubstituted ring. The incoming nitro group will be directed to the ortho and para positions of the unsubstituted ring. Due to less steric hindrance, the para-substituted product, this compound, is favored.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. lumenlearning.comyoutube.com Studies have shown that the nitration of 4-bromobiphenyl can lead to a mixture of products, including dinitro and trinitro derivatives, depending on the reaction conditions. acs.org For instance, more drastic nitration conditions, such as using fuming nitric acid at elevated temperatures, can lead to the formation of trinitrobromobiphenyl isomers. acs.org

| Reactant | Reagents | Product | Reference |

| 4-Nitrobiphenyl | Br₂, FeBr₃ | This compound | youtube.com |

| 4-Bromobiphenyl | HNO₃, H₂SO₄ | This compound | acs.orgacs.org |

Cross-Coupling Reactions for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgwwjmrd.com These reactions offer significant advantages over classical methods, including milder reaction conditions, higher functional group tolerance, and greater regio- and stereoselectivity. nih.gov

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used for the synthesis of biphenyls due to the stability, low toxicity, and commercial availability of the boronic acid reagents. libretexts.orgwwjmrd.com

The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of 4-bromophenylboronic acid with 1-bromo-4-nitrobenzene (B128438) or, alternatively, 4-nitrophenylboronic acid with 1,4-dibromobenzene (B42075).

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: libretexts.orgnih.gov

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate. This step is often the rate-determining step in the catalytic cycle. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the palladium(0) catalyst. libretexts.org

Recent advancements in Suzuki-Miyaura coupling have focused on developing more efficient and robust catalytic systems, expanding the substrate scope, and performing the reaction under more environmentally friendly conditions. wwjmrd.com

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent. libretexts.org The development of new and improved palladium catalysts has been a major focus of research, leading to higher yields, faster reaction times, and the ability to couple challenging substrates.

Ligand Design: The ligands coordinated to the palladium center play a crucial role in stabilizing the catalyst and influencing its reactivity. Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine, and N-heterocyclic carbene (NHC) ligands have proven to be highly effective in promoting the Suzuki-Miyaura coupling of aryl chlorides and bromides, even at room temperature. nih.govnih.gov The use of specialized ligands can also prevent catalyst deactivation and facilitate the coupling of sterically hindered substrates.

Catalyst Loading and Reusability: Efforts have been made to reduce the amount of expensive palladium catalyst required for the reaction. The development of highly active catalysts allows for lower catalyst loadings. Furthermore, heterogeneous catalysts, where the palladium is supported on materials like graphene oxide or magnetic nanoparticles, have been developed to facilitate catalyst recovery and reuse, making the process more economical and sustainable. researchgate.netresearchgate.net

Reaction Conditions: Optimization of reaction conditions, including the choice of base and solvent, is critical for achieving high yields. The base not only participates in the transmetalation step but can also influence the stability of the catalyst. wwjmrd.com The use of aqueous solvents or solvent-free conditions has also been explored to develop greener synthetic protocols. rsc.org

Ullmann Reaction for Biphenyl Synthesis

The Ullmann reaction is a classic method for synthesizing symmetric and unsymmetric biaryls through the copper-promoted coupling of aryl halides. organic-chemistry.org Traditionally, the reaction requires high temperatures (often over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF). organic-chemistry.orgwikipedia.org The reaction is typically more efficient when the aryl halide is activated by an electron-withdrawing group, making substrates like 1-bromo-4-nitrobenzene suitable candidates. wikipedia.org

For the synthesis of this compound, a likely Ullmann approach would involve the cross-coupling of 1-bromo-4-nitrobenzene and 1,4-dibromobenzene using an excess of copper. The mechanism involves the formation of an organocopper intermediate, which then undergoes further reaction steps to form the aryl-aryl bond. organic-chemistry.org While effective, the harsh conditions can limit its application for substrates with sensitive functional groups. Modern variations using soluble copper catalysts with ligands can proceed under milder conditions. wikipedia.org Examples of Ullmann reactions for synthesizing related substituted nitrobiphenyls demonstrate the method's utility. prepchem.comprepchem.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2,5-Dibromo-1-nitrobenzene | 4-Iodoanisole | Ullmann conditions | 4-Bromo-4'-methoxy-2-nitrobiphenyl | prepchem.com |

| p-Fluoroiodobenzene | 4-Bromo-3-nitroacetophenone | Ullmann conditions | 4-Acetyl-4'-fluoro-2-nitrobiphenyl | prepchem.com |

| 1-Iodo-2-nitrobenzene | 1-Iodo-2-nitrobenzene (self-coupling) | Copper powder, heat (solvent-free) | 2,2'-Dinitrobiphenyl | rsc.org |

Kumada Cross-Coupling Applications

The Kumada cross-coupling, developed in 1972, was the first transition metal-catalyzed cross-coupling reaction for forming C-C bonds. organic-chemistry.org It utilizes a palladium or nickel catalyst to couple an organomagnesium reagent (Grignard reagent) with an organohalide. organic-chemistry.orgnih.gov This method is advantageous for its use of readily available and inexpensive Grignard reagents. organic-chemistry.org

To synthesize this compound, a Kumada coupling could be envisioned between 4-nitrophenylmagnesium bromide and 1,4-dibromobenzene, catalyzed by a nickel or palladium complex. A key limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts the presence of sensitive functional groups (like esters, ketones, and even nitro groups under certain conditions) on either coupling partner. organic-chemistry.org The strong basicity and nucleophilicity of the Grignard reagent can lead to side reactions. Therefore, careful selection of substrates and reaction conditions is critical for a successful Kumada coupling, especially when a nitro group is present. nih.gov

| Coupling Partner 1 (Grignard) | Coupling Partner 2 (Halide) | Catalyst | General Applicability | Reference |

| Arylmagnesium bromide | Aryl chloride | Amido pincer nickel complex | Synthesis of unsymmetrical biaryls | organic-chemistry.org |

| (2,4,6-triisopropylphenyl)magnesium bromide | Dihalo-BINOL derivative | Ni(PPh₃)₂Cl₂ | Synthesis of sterically hindered biaryls | researchgate.net |

| Methylmagnesium iodide | Benzylic sulfonamide | (R-BINAP)NiCl₂ | C(sp³)–C(sp²) coupling | nih.gov |

Stille Cross-Coupling in Biphenyl Synthesis

The Stille cross-coupling reaction is a versatile and widely used method for C-C bond formation that pairs an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.org A major advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a vast range of functional groups, making them highly compatible with many synthetic schemes. organic-chemistry.orgnih.gov

The synthesis of this compound via Stille coupling could be achieved by reacting 1-bromo-4-(tributylstannyl)benzene with 1-bromo-4-nitrobenzene, or by coupling 4-bromophenyl triflate with (4-nitrophenyl)tributylstannane. The reaction is effective for electronically diverse partners, and has been successfully applied to the synthesis of nitrobiphenyl derivatives. nih.govnih.gov For example, the coupling of an electron-deficient aryl bromide like 1-bromo-4-nitrobenzene has been shown to proceed in high yield. nih.gov The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification and handling. organic-chemistry.org

| Organostannane | Organohalide | Catalyst System | Product Yield | Reference |

| Stannylated diazocine | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos | 89% | nih.gov |

| Stannyl tyrosine derivative | 7-Iodoisatin | Pd(PPh₃)₄ | Not specified | nih.gov |

| Tributylstannyl bromide | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / P(o-tol)₃ | Not specified (used for homo-coupling) | rsc.org |

Negishi Cross-Coupling in Biphenyl Synthesis

The Negishi cross-coupling reaction provides a powerful and versatile method for the synthesis of unsymmetrical biaryls. organic-chemistry.org It involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. organic-chemistry.orgyoutube.com Organozinc reagents are generally more reactive than organoboranes (Suzuki) and organostannanes (Stille), which can lead to milder reaction conditions and higher yields. youtube.com

The synthesis of this compound could be accomplished by coupling 4-bromophenylzinc chloride with 1-bromo-4-nitrobenzene. The Negishi reaction demonstrates excellent functional group tolerance, including nitro groups, making it highly suitable for this specific target. researchgate.netorgsyn.org The organozinc reagents can be prepared in situ from the corresponding Grignard or organolithium reagents, or directly from an organohalide and activated zinc. A potential challenge is the moisture and air sensitivity of the organozinc reagents, which requires careful handling under inert atmosphere. youtube.com A model study illustrating the formation of 4-nitrobiphenyl via Negishi coupling confirms the viability of this approach. researchgate.net

| Organozinc Reagent | Organohalide | Catalyst | Key Feature | Reference |

| Arylzinc chloride | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ | Model for 4-nitrobiphenyl synthesis | researchgate.net |

| Arylzinc reagents (in situ) | Aryl chlorides/bromides | Pd(P(t-Bu)₃)₂ | General method for aryl chlorides | organic-chemistry.org |

| Pyridyl zinc halide | Halogen-substituted pyridine | Pd(PPh₃)₄ | High tolerance for functional groups (e.g., NO₂) | orgsyn.org |

Other Coupling Reactions

Beyond the major named cross-coupling reactions, other synthetic strategies can be employed to form biphenyl structures. One such area involves radical cross-coupling reactions. For instance, decarboxylative cross-coupling methods, where carboxylic acids are used as coupling partners, represent an alternative approach that avoids the pre-formation of organometallic reagents like those used in Suzuki or Stille reactions. youtube.com In this type of reaction, two different carboxylic acids can be coupled, liberating carbon dioxide, to form a new carbon-carbon bond under photoredox or other radical-initiating conditions. youtube.com While less common for a target like this compound, these emerging methods offer novel retrosynthetic disconnections. Another example is the copper-catalyzed coupling of aryl halides, such as the Hurtley reaction, which involves C-C bond formation under specific conditions. wikipedia.org

Wurtz-Fittig Reaction

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the coupling of an aryl halide with an alkyl halide using sodium metal in a dry ether solvent to form substituted aromatic compounds. orgsyn.orgnih.gov The mechanism is thought to proceed through either a radical pathway, involving the combination of aryl and alkyl radicals, or an organo-alkali pathway, where an organosodium intermediate undergoes nucleophilic attack. nih.gov

For the synthesis of a biaryl compound like this compound, the reaction would involve two aryl halides. Theoretically, one could couple a bromonitrobenzene species with a dibromobenzene, though the reaction is often plagued by side reactions and the formation of homocoupled products (e.g., dinitrobiphenyl and dibromobiphenyl). orgsyn.org The reactivity differences between the two aryl halides are crucial for favoring the desired cross-coupling product. orgsyn.org While historically significant, the harsh conditions and low selectivity for unsymmetrical biaryls make the Wurtz-Fittig reaction less practical for the clean synthesis of this compound compared to modern catalytic methods. The use of ultrasound has been shown to improve yields for producing biphenyl compounds via this method. orgsyn.orgnih.gov

Bennett-Turner Reaction

The Bennett-Turner reaction is a homocoupling reaction used for the synthesis of biphenyl compounds. Originally reported by Bennett and Turner, the reaction utilized chromium(III) chloride (CrCl₃) to couple phenylmagnesium bromide. nih.gov A subsequent modification by Krizewsky and Turner demonstrated that copper(II) chloride (CuCl₂) could also promote this type of homocoupling. nih.gov

The reaction involves the treatment of an organometallic reagent, such as a Grignard reagent, with a metal salt. For instance, the coupling of phenylmagnesium bromide in the presence of CrCl₃ in diethyl ether yields biphenyl. nih.gov While effective for symmetrical biaryls, the Bennett-Turner reaction is fundamentally a homocoupling method. Its direct application to the synthesis of an unsymmetrical biaryl like this compound from two different precursors (e.g., 4-bromophenylmagnesium bromide and a nitrophenyl derivative) would be inefficient, leading to a statistical mixture of three different biphenyl products. Therefore, it is not a strategic choice for producing this specific target molecule.

Hiyama Cross-Coupling Reaction

The Hiyama cross-coupling is a powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds between an organosilane and an organic halide or pseudohalide. nih.gov Discovered by Tamejiro Hiyama and Yasuo Hatanaka, this method offers a valuable alternative to other cross-coupling reactions. A key feature of the Hiyama coupling is the requirement of an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to polarize the carbon-silicon bond and facilitate transmetalation. nih.govresearchgate.net

The catalytic cycle follows the typical cross-coupling pathway:

Oxidative Addition: The organic halide adds to the Pd(0) or Ni(0) catalyst.

Transmetalation: The activated organosilane transfers its organic group to the metal center.

Reductive Elimination: The two organic groups couple, forming the biaryl product and regenerating the active catalyst. nih.gov

To synthesize this compound, one could couple 1-bromo-4-nitrobenzene with a 4-bromophenyl silane (B1218182) derivative, or conversely, couple a 4-nitrophenyl silane with a dibromobenzene. The reaction has been successfully applied to a wide range of aryl and heteroaryl substrates. nih.gov Recent advancements have even led to the development of fluoride-free protocols and asymmetric versions for creating chiral biaryls. researchgate.netnumberanalytics.com

Table 1: Selected Catalyst Systems for Hiyama Cross-Coupling Reactions

| Catalyst | Ligand/Additive | Activator | Notes | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Poly(ethylene glycol) (PEG) | NaOH (in water) | Fluoride-free system, catalyst can be reused. | researchgate.net |

| NiCl₂·glyme | Chiral diamine ligand | - | Enables catalytic asymmetric synthesis of α-aryl carboxylic acids. | numberanalytics.com |

| Pd-NPs@XAD-4 | - | Base | Heterogeneous nanoparticle catalyst for coupling aryl bromides/chlorides. | nih.gov |

| Pd/Fe₃O₄ | - | - | Magnetically recoverable nanoparticle catalyst. | researchgate.net |

Novel Synthetic Approaches (e.g., Ball-milling method)

Mechanochemistry, particularly high-speed ball milling (HSBM), is emerging as a green and efficient alternative to traditional solvent-based synthesis. prepchem.comorgsyn.org This solvent-free approach reduces waste, can lower energy consumption, and sometimes provides access to reaction pathways not achievable in solution. nih.govorgsyn.org

Recently, ball milling has been successfully applied to the Ullmann coupling reaction to achieve cross-coupling biarylation of nitroaryl chlorides. In this method, different chlorinated nitroarenes were milled in custom-made copper vials, using a copper ball, without the need for additional solvent or catalyst. The mechanical energy from milling facilitates the reaction, yielding almost pure cross-coupled biaryl products. prepchem.com This technique demonstrates significant potential for synthesizing compounds like this compound by milling 1-bromo-4-nitrobenzene with a suitable dihalobenzene. This approach is highly sustainable and could simplify purification steps significantly. prepchem.com

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of appropriately functionalized precursors. The synthesis of halogenated and nitrated biphenyls serves as a crucial foundation.

Synthesis of Halogenated Biphenyls (e.g., 4-Bromobiphenyl)

4-Bromobiphenyl is a vital intermediate, and its synthesis typically begins with biphenyl. prepchem.com The most direct route is the electrophilic monobromination of biphenyl. A significant challenge in this synthesis is to maximize the yield of the desired 4-bromobiphenyl while minimizing the formation of the disubstituted byproduct, 4,4'-dibromobiphenyl. nih.gov

A patented process has shown that high selectivity can be achieved by reacting biphenyl with bromine in a specific solvent medium at ambient temperature. nih.gov This method avoids the need for a traditional catalyst and can produce yields of over 75%. nih.gov

Table 2: Synthesis of 4-Bromobiphenyl via Monobromination in Various Solvents

| Solvent | Yield of 4-Bromobiphenyl | Reference |

|---|---|---|

| N,N-Dimethylformamide (DMF) | > 75% | nih.gov |

| Acetonitrile (B52724) | > 65% | nih.gov |

| Organosulfur compounds | Not specified | nih.gov |

An alternative classical route is the Gomberg-Bachmann reaction, which involves the diazotization of an aromatic amine. For 4-bromobiphenyl, this would involve diazotizing p-bromoaniline and then reacting the resulting diazonium salt with benzene (B151609).

Synthesis of Nitrobiphenyls (e.g., 4-Nitrobiphenyl)

4-Nitrobiphenyl can be readily prepared through the direct nitration of biphenyl using standard nitrating agents like nitric acid in sulfuric acid. orgsyn.org However, for more complex or specifically substituted nitrobiphenyls, modern cross-coupling reactions offer superior control and versatility.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective. These methods typically involve coupling a nitro-substituted aryl halide with an arylboronic acid. For example, 4'-bromo-2-nitrobiphenyl (B1291304) and 4'-chloro-4-nitrobiphenyl can be synthesized by coupling the corresponding nitrochlorobenzene with a substituted phenylboronic acid in the presence of a palladium catalyst and a base. Similarly, organozinc reagents can be used, as demonstrated in the synthesis of 2-methyl-4'-nitrobiphenyl (B1594515) from 1-bromo-4-nitrobenzene and o-tolylzinc chloride, which achieved a 78% yield.

Purification Techniques and High-Purity Product Generation

The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to obtain the compound in high purity, which is essential for its subsequent use in research and as a building block in organic synthesis. The primary methods for purifying this compound and its derivatives include recrystallization, sublimation, and various chromatographic techniques.

Recrystallization Methods

Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. For this compound, the selection of an appropriate solvent is crucial for achieving high purity and good recovery.

One documented method for the purification of this compound involves recrystallization from acetic acid. nih.gov In this procedure, the crude product is dissolved in hot acetic acid and then allowed to cool slowly. As the temperature decreases, the solubility of this compound in the solvent drops, leading to the formation of well-defined, pale yellow bipyramidal prisms. nih.gov This process effectively separates the desired compound from more soluble impurities that remain in the mother liquor.

While specific data on the purity enhancement for this compound via this method is not extensively detailed in the provided search results, the formation of crystalline prisms is a strong indicator of successful purification. For analogous compounds like 2-methyl-4'-nitrobiphenyl, a two-step recrystallization process using hexane (B92381) followed by ethanol (B145695) has been reported to yield light-yellow needles with a total yield of 78%. orgsyn.org This suggests that sequential recrystallization with different solvents could also be a viable strategy for achieving high-purity this compound.

Table 1: Recrystallization Solvents for Biphenyl Compounds

| Compound | Solvent(s) | Outcome | Reference |

| This compound | Acetic Acid | Pale yellow bipyramidal prisms | nih.gov |

| 2-Methyl-4'-nitrobiphenyl | Hexane, then Ethanol | Light-yellow needles | orgsyn.org |

Sublimation Techniques

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a solid form. This method is particularly suitable for compounds that have a relatively high vapor pressure and are stable at temperatures below their melting point.

While direct and detailed research findings on the sublimation of this compound were not found in the search results, the successful application of this technique to a structurally similar compound, 4-bromo-4'-cyanobiphenyl, has been reported. nih.gov In that case, sublimation at approximately 150°C yielded colorless prisms. nih.gov Given the structural similarities between the nitro and cyano derivatives of 4-bromobiphenyl, it is plausible that sublimation could be an effective method for the purification of this compound as well. This technique is advantageous as it can remove non-volatile impurities and is performed without the use of solvents.

Chromatographic Purification Strategies

Chromatography encompasses a range of techniques used to separate the components of a mixture. For the purification of this compound and its derivatives, column chromatography and high-performance liquid chromatography (HPLC) are particularly relevant.

Column Chromatography: Silica gel column chromatography is a common and effective method for the purification of moderately polar organic compounds. Research on related nitro-bromo aromatic compounds demonstrates the utility of this technique. For instance, a 5-bromo-2-nitrobenzyl derivative was purified using silica gel column chromatography with a mobile phase of hexane and ethyl acetate (B1210297) (10:1), yielding a white solid. acs.org In another example, flash column chromatography with a solvent system of dichloromethane, methanol, and triethylamine (B128534) (7:2:1) was used to purify a different derivative. acs.org These examples suggest that a systematic evaluation of solvent systems with varying polarities, such as mixtures of hexane, ethyl acetate, and dichloromethane, would likely lead to an efficient purification protocol for this compound on a silica gel stationary phase.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for obtaining very high purity material, reverse-phase HPLC (RP-HPLC) is a powerful tool. A method for the analysis of the isomer, 4-bromo-3-nitrobiphenyl, has been developed using a Newcrom R1 HPLC column. sielc.com This method employs a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com This methodology is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 2: Chromatographic Purification Strategies for Related Compounds

| Compound/Derivative | Chromatographic Method | Stationary Phase | Mobile Phase | Reference |

| 5-Bromo-2-nitrobenzyl derivative | Flash Column Chromatography | Silica Gel | Hexane/EtOAc (10:1) | acs.org |

| Amino-substituted nitro-bromo compound | Flash Column Chromatography | Not specified | CH₂Cl₂/MeOH/Et₃N (7:2:1) | acs.org |

| 4-Bromo-3-nitrobiphenyl | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | sielc.com |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 4 Nitrobiphenyl

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The analysis of 4-bromo-4'-nitrobiphenyl reveals distinct characteristics owing to its specific elemental composition, particularly the presence of a bromine atom. The molecular weight of the compound is approximately 278.1 g/mol . Due to the natural isotopic abundance of bromine (79Br at ~50.7% and 81Br at ~49.3%), the molecular ion in the mass spectrum appears as a characteristic pair of peaks of nearly equal intensity. These peaks, known as the M+ and M+2 peaks, are separated by two mass units.

High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula C₁₂H₈BrNO₂.

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of biphenyl (B1667301) derivatives, a capillary column such as one coated with a non-polar stationary phase (e.g., SE-30) is used. The compound, dissolved in a suitable solvent, is injected into the GC system where it is vaporized and carried by an inert gas through the column. The separation is based on the compound's boiling point and affinity for the stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), and the resulting ions are detected. This allows for both the identification of this compound by its mass spectrum and its quantification based on the chromatographic peak area.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or thermally labile molecules. While this compound is a neutral molecule, ESI-MS can be employed, often by forming adducts with ions such as sodium ([M+Na]⁺) or through other ionization modes like atmospheric pressure chemical ionization (APCI). ESI is generally less prone to causing fragmentation compared to electron ionization, making it valuable for confirming the molecular weight of the parent compound. The choice between ESI and other ionization methods depends on the specific analytical goal, with ESI being particularly advantageous for quantitative analysis in complex matrices when coupled with liquid chromatography.

Fragmentation Pattern Analysis

The fragmentation of this compound in an electron ionization mass spectrometer provides crucial structural information. The molecular ions (m/z 278 and 280) are energetically unstable and break down into smaller, characteristic fragment ions.

Key fragmentation pathways for this compound include:

Loss of the nitro group (-NO₂): A significant fragmentation involves the cleavage of the C-N bond, leading to the loss of a nitro group (mass of 46 u). This results in a fragment ion corresponding to 4-bromobiphenyl (B57062).

Loss of the bromine atom (-Br): Cleavage of the C-Br bond results in the loss of the bromine atom (mass of 79 or 81 u), producing a fragment ion corresponding to 4-nitrobiphenyl (B1678912).

Loss of NO: A common fragmentation for nitroaromatic compounds is the loss of a neutral nitric oxide molecule (mass of 30 u).

Cleavage of the biphenyl linkage: The bond between the two phenyl rings can also break, leading to fragments corresponding to the individual substituted phenyl rings.

These fragmentation processes result in a unique mass spectrum that serves as a molecular fingerprint for this compound.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

|---|---|

| 278/280 | [C₁₂H₈BrNO₂]⁺ (Molecular Ion, M⁺) |

| 232/234 | [C₁₂H₈Br]⁺ (Loss of NO₂) |

| 199 | [C₁₂H₈NO₂]⁺ (Loss of Br) |

| 152 | [C₁₂H₈]⁺ (Loss of Br and NO₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the nitrobiphenyl chromophore.

Aromatic compounds like biphenyl exhibit strong absorption bands in the UV region due to π → π* transitions. The presence of substituents on the phenyl rings modifies the absorption characteristics. The nitro group (-NO₂) acts as a strong chromophore and an electron-withdrawing group, causing a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted biphenyl. The bromine atom, being a halogen, has a lesser effect on the spectrum.

Studies on the closely related 4-nitrobiphenyl show a strong absorption maximum (λmax) around 300 nm in ethanol (B145695). Therefore, the spectrum of this compound is expected to show a principal absorption band in a similar region, attributed to the π → π* transition of the conjugated system.

Table 2: Expected UV-Vis Absorption Data for this compound

| Spectroscopic Parameter | Value | Associated Transition |

|---|

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

Single crystal X-ray diffraction studies have been successfully employed to elucidate the precise molecular structure of this compound. In this method, a single crystal of the compound is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed.

The analysis revealed that the two phenyl rings in the this compound molecule are not coplanar. There is a significant twist around the central C-C bond that connects the two rings, with a dihedral angle of approximately 35 degrees. This non-planar conformation is a common feature in ortho-unsubstituted biphenyl derivatives and arises from a balance between conjugative effects, which favor planarity, and steric hindrance between ortho-hydrogens on the adjacent rings.

The structure was solved using the "heavy atom" method, where the position of the electron-dense bromine atom was first determined from a Patterson synthesis, which then allowed for the phasing of the diffraction data and the location of the remaining non-hydrogen atoms. The structural model was then refined using a full-matrix least-squares method. These studies confirm the connectivity of the atoms and provide highly accurate data on the molecular geometry.

Table 3: Crystallographic and Structural Parameters for this compound

| Parameter | Finding | Reference |

|---|---|---|

| Crystal System | Isomorphous with 4,4'-halogenodiphenyls | |

| Molecular Conformation | Non-coplanar phenyl rings | |

| Inter-ring Dihedral Angle | ~35° | |

| Structure Solution Method | Heavy Atom Method |

Investigation of Orientational Disorder and Crystal Packing

The crystal structure of this compound (BNBP) reveals a densely packed arrangement where the molecules are nearly straight and parallel to one another. X-ray diffraction studies have shown that the two phenyl rings are not coplanar but are twisted relative to each other by approximately 35° around the long molecular axis. This twisted conformation is a significant feature of its molecular configuration. The compound is isomorphous with 4,4'-dihalogenodiphenyls, meaning its crystal structure is characteristic of this entire group of compounds.

A peculiar characteristic of BNBP crystals is the presence of 180° orientational disorder. This type of disorder leads to a unique spatial distribution of polar properties within the molecular crystals. Investigations have shown that this disorder is not a bulk equilibrium property, as the activation energy for dipole reversal in the bulk would be too high at room temperature. Instead, the orientational disorder occurs at the crystal-to-nutrient interface during crystal growth. This process results in the formation of domains with opposite average polarity, leading to a bipolar final growth state.

Advanced analytical techniques have been employed to study the spatially inhomogeneous distribution of polarity. These methods include scanning pyroelectric microscopy (SPEM), phase-sensitive second harmonic microscopy (PS-SHM), and selected volume X-ray diffraction (SVXD). The results from these investigations indicate that the acceptor nitro groups (NO2) are predominantly oriented towards the crystal surfaces. This stochastic process of polarity formation can be influenced by the addition of a symmetrical biphenyl, such as 4,4'-dibromobiphenyl, during crystal growth, which has been shown to invert the polarity of the resulting crystals.

Table 1: Crystal Structure and Molecular Configuration of this compound

| Parameter | Value |

| Molecular Arrangement | Nearly straight and parallel |

| Ring Coplanarity | Non-coplanar |

| Inter-ring Twist Angle | 35° |

| Isomorphism | Isomorphous with 4,4'-halogenodiphenyls |

Polymorphism and Smectic Phase Analysis

Information regarding the polymorphism and smectic phase analysis of this compound is not available in the provided search results.

Reactivity and Mechanistic Investigations of 4 Bromo 4 Nitrobiphenyl

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a bromine atom on one of the phenyl rings of 4-bromo-4'-nitrobiphenyl allows for nucleophilic substitution reactions. These reactions are significantly influenced by the electronic properties of the biphenyl (B1667301) system, particularly the strongly deactivating nitro group.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. This reaction proceeds via a two-step addition-elimination mechanism. youtube.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. youtube.comnih.govmasterorganicchemistry.com The aromaticity of the ring is restored in the second step through the expulsion of the bromide leaving group. nih.gov

The rate of SNAr reactions is highly dependent on three factors:

The presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The nature of the leaving group.

The strength of the attacking nucleophile.

In the case of halo-nitroaromatic compounds, the reactivity of the halogen leaving group typically follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the first step, the formation of the Meisenheimer complex, is the slow step, and the high electronegativity of fluorine stabilizes the transition state leading to this intermediate more effectively than other halogens. nih.govmasterorganicchemistry.com

The nitro group (–NO2) plays a crucial role in activating the aromatic ring of this compound towards nucleophilic attack. As a powerful electron-withdrawing group, it decreases the electron density of the aromatic system, making it more susceptible to attack by nucleophiles. masterorganicchemistry.com

The position of the nitro group relative to the leaving group (bromine) is critical. In this compound, the nitro group is in the para position on the adjacent phenyl ring. While its activating effect is transmitted through the biphenyl system, it is less pronounced than if it were on the same ring as the bromine atom. For a direct SNAr reaction on the bromo-substituted ring, the most effective activation occurs when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.comstackexchange.com This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction. youtube.comstackexchange.com When the nitro group is in the meta position, this direct resonance stabilization is not possible, resulting in significantly lower reactivity. stackexchange.com

Although the nitro group in this compound is on the second ring, its strong electron-withdrawing nature still facilitates nucleophilic substitution at the C-Br bond, albeit under potentially more forcing conditions than a compound like 1-bromo-4-nitrobenzene (B128438).

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced to an amino group (–NH2), providing a key pathway to various aminobiphenyl derivatives. This transformation can be achieved through several methods, most commonly catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. sioc-journal.cn This process typically involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. rsc.org

The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The process is highly selective for the nitro group, leaving other functional groups, such as the bromine atom, intact. This chemoselectivity is a significant advantage for synthesizing specific derivatives. rsc.org The reduction of this compound via catalytic hydrogenation yields 4-bromo-4'-aminobiphenyl. wikipedia.org

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Product |

|---|---|---|---|---|---|

| Pd/C (5-10%) | H2 gas | Ethanol, Ethyl Acetate | Room Temperature | 1-4 atm | Primary Amine |

This table presents typical conditions for the reduction of nitroarenes to primary amines.

A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. Tin(II) chloride (SnCl2) in the presence of a strong acid, such as concentrated hydrochloric acid (HCl), is a classic and reliable method for this reduction. semanticscholar.org The reaction is typically performed in a solvent like ethanol. semanticscholar.org

This method is known for its effectiveness and can be particularly useful when catalytic hydrogenation is not feasible. The reaction proceeds smoothly and often to completion, with the resulting amine salt precipitating from the reaction mixture, which can simplify purification. semanticscholar.org Similar to catalytic hydrogenation, the use of SnCl2/HCl is generally chemoselective for the nitro group in the presence of an aryl bromide.

Table 2: Comparison of Common Reduction Methods for Nitroarenes

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C | Room temp, 1-4 atm H2, Ethanol | High yield, clean byproducts (H2O), chemoselective sioc-journal.cnrsc.org | Requires specialized pressure equipment, catalyst can be flammable |

The reduction of the nitro group in this compound is a fundamental step in the synthesis of valuable aminobiphenyl derivatives. The primary product of this reduction is 4-bromo-4'-aminobiphenyl. This compound serves as a key intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. sioc-journal.cn The presence of both an amino group and a bromine atom on the biphenyl scaffold allows for subsequent, distinct chemical modifications at either end of the molecule, such as Sandmeyer reactions at the amino group or cross-coupling reactions at the bromo-substituent. The production of various aminobiphenyls is a critical process, as these structures are precursors to a wide range of functional materials and biologically relevant compounds. wikipedia.orgnih.gov

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carbon-bromine (C-Br) bond is the primary site for these transformations, enabling the introduction of a wide array of functional groups.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with several named reactions being particularly relevant for the functionalization of this compound. arkat-usa.orgbeilstein-journals.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netresearchgate.net It is widely used for the synthesis of biaryl and polyaryl compounds. For instance, the coupling of this compound with various arylboronic acids, catalyzed by a palladium(0) complex, can yield a range of novel terphenyl derivatives. mdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. arkat-usa.orgmdpi.comnih.gov

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with trans stereoselectivity. organic-chemistry.orgwikipedia.orgyoutube.com This reaction allows for the introduction of vinyl groups, which can be further manipulated. The reaction of this compound with alkenes like styrene (B11656) or acrylates, under palladium catalysis, would yield substituted stilbenes or cinnamate (B1238496) derivatives, respectively. arkat-usa.orgresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes. The Sonogashira coupling of this compound with various terminal acetylenes provides access to a class of compounds with potential applications in materials science. researchgate.netresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 4-Aryl-4'-nitrobiphenyl |

| Heck | This compound, Alkene | Pd(OAc)₂, PPh₃, Base | 4-Alkenyl-4'-nitrobiphenyl |

| Sonogashira | This compound, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | 4-Alkynyl-4'-nitrobiphenyl |

Nickel-Catalyzed Coupling Reactions

While palladium catalysts are highly effective, their cost can be a limiting factor. Nickel, being more abundant and less expensive, has emerged as a viable alternative for facilitating cross-coupling reactions. nih.govnih.gov Nickel catalysts can promote Suzuki-Miyaura, and other coupling reactions of aryl halides, including this compound. nih.govrsc.org In some cases, nickel catalysts can offer different reactivity and selectivity profiles compared to their palladium counterparts. rsc.org The development of efficient and robust nickel-based catalytic systems for the functionalization of this compound is an active area of research. nih.gov

Regioselectivity and Chemoselectivity Considerations

In cross-coupling reactions of polyhalogenated substrates, regioselectivity—the preferential reaction at one halogen site over another—is a key consideration. For a molecule like this compound, the primary focus is on the chemoselective reaction at the C-Br bond. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl > F. wikipedia.org This predictable reactivity allows for selective functionalization of the C-Br bond in the presence of other, less reactive halides.

The electronic nature of the substrate also plays a crucial role. The electron-withdrawing nitro group in this compound enhances the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond more susceptible to oxidative addition to the palladium(0) or nickel(0) center, which is often the rate-determining step in the catalytic cycle. researchgate.net This electronic activation facilitates the cross-coupling reaction. In di- or polyhalogenated systems, the more electron-deficient (and often less sterically hindered) position tends to be more reactive. researchgate.netlibretexts.org

Electrophilic Aromatic Substitution Reactions on the Biphenyl System

While cross-coupling reactions occur at the C-Br bond, electrophilic aromatic substitution (EAS) provides a means to introduce functional groups onto the aromatic rings of the biphenyl system. makingmolecules.comlibretexts.org The directing effects of the existing substituents—the bromo group and the nitro group—govern the position of the incoming electrophile. libretexts.orgyoutube.com

Nitration Reactions

The introduction of an additional nitro group onto the this compound scaffold is a challenging transformation. The existing nitro group is a powerful deactivating group and a meta-director. The bromo group is also deactivating but is an ortho-, para-director. youtube.com

When considering the nitration of this compound, the directing effects of both substituents on both rings must be analyzed:

Ring A (with the -NO₂ group): The nitro group strongly deactivates this ring towards further electrophilic attack. Any substitution would be directed to the meta position (positions 3' and 5').

Ring B (with the -Br group): The bromo group is deactivating but less so than the nitro group. It directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the other ring, substitution would be directed to the ortho position (positions 3 and 5).

Given that the bromine-bearing ring is less deactivated than the nitro-bearing ring, electrophilic attack is more likely to occur on the bromo-substituted ring. vaia.com Therefore, the nitration of this compound is expected to yield primarily 4-bromo-3,4'-dinitrobiphenyl.

Halogenation Reactions

Similar to nitration, halogenation (e.g., bromination or chlorination) is an electrophilic aromatic substitution reaction. The regiochemical outcome is also dictated by the directing effects of the existing substituents. For the same reasons outlined for nitration, halogenation is anticipated to occur preferentially on the less deactivated, bromine-bearing ring. researchgate.net

For example, the bromination of this compound would likely lead to the formation of 3,4-dibromo-4'-nitrobiphenyl. The precise reaction conditions, including the choice of halogenating agent and catalyst (e.g., a Lewis acid like FeBr₃ for bromination), would be crucial in controlling the reaction and minimizing the formation of polysubstituted byproducts. makingmolecules.com

Friedel-Crafts Reactions

The Friedel-Crafts reactions, encompassing alkylation and acylation, are a cornerstone of organic synthesis for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile. wikipedia.orgmt.com

However, the reactivity of an aromatic ring in Friedel-Crafts reactions is significantly influenced by the nature of the substituents already present. The presence of the nitro group (-NO₂) in this compound has a profound impact on its suitability as a substrate for these reactions. The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, which reduces the electron density of the biphenyl system. youtube.com This deactivation makes the aromatic rings less nucleophilic and therefore less susceptible to attack by the electrophiles generated in Friedel-Crafts reactions. youtube.com

Consequently, both Friedel-Crafts alkylation and acylation are generally not effective on strongly deactivated aromatic compounds like this compound. youtube.com The electron-poor nature of the substrate hinders the progress of the reaction, often leading to no reaction or requiring impractically harsh conditions. While there is extensive literature on Friedel-Crafts reactions with a wide variety of aromatic compounds, specific examples involving the successful alkylation or acylation of this compound are not readily found in the scientific literature. This absence of data suggests that this class of reaction is not a viable synthetic route for further functionalization of this particular compound.

Table 1: General Limitations of Friedel-Crafts Reactions with Deactivated Aromatic Compounds

| Limitation | Description | Relevance to this compound |

| Ring Deactivation | Electron-withdrawing groups decrease the nucleophilicity of the aromatic ring, hindering the electrophilic attack. youtube.com | The nitro group strongly deactivates the biphenyl rings. youtube.com |

| Catalyst Complexation | The Lewis acid catalyst can complex with the deactivating group, further reducing reactivity. | The nitro group can form a complex with Lewis acids like AlCl₃. |

| Harsh Reaction Conditions | Overcoming the deactivation often requires high temperatures and pressures, which can lead to side reactions and decomposition. | Such conditions would likely lead to the degradation of this compound. |

Photochemical Reactivity and Decomposition Pathways

The photochemical behavior of this compound is dictated by the presence of two key chromophores: the nitrobiphenyl system and the carbon-bromine bond. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited electronic state, initiating a series of photochemical processes.

While specific studies on the photolysis of this compound are not extensively documented, the photochemical reactivity of closely related compounds, such as 4-bromobiphenyl (B57062), provides significant insights. The photolysis of 4-bromobiphenyl in benzene (B151609) has been shown to proceed via the homolytic cleavage of the carbon-bromine (C-Br) bond, generating a 4-biphenylyl radical and a bromine radical. This free-radical mechanism is a common pathway for the photodecomposition of halogenated aromatic compounds.

In the case of this compound, the initial photochemical step is likely the fission of the C-Br bond. The resulting 4'-nitro-4-biphenylyl radical can then undergo a variety of reactions, including hydrogen abstraction from the solvent or other molecules to form 4-nitrobiphenyl (B1678912), or coupling reactions. wikipedia.org

The presence of the nitro group can also influence the photochemical outcome. Nitroaromatic compounds are known to undergo photoreduction in the presence of a suitable hydrogen donor. This process can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The photocatalytic degradation of other brominated and nitrated aromatic compounds, such as 4-bromophenol (B116583) and 4-nitrophenol, often involves reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which can lead to the hydroxylation of the aromatic ring and eventual mineralization. nih.govfrontiersin.org

Therefore, the decomposition pathways of this compound under photochemical conditions are expected to be complex, involving a combination of C-Br bond cleavage and photoreduction of the nitro group, potentially leading to a mixture of debrominated, reduced, and hydroxylated products.

Table 2: Potential Photochemical Reactions and Products of this compound

| Photochemical Process | Description | Potential Products |

| C-Br Bond Homolysis | Cleavage of the carbon-bromine bond upon UV irradiation to form radicals. | 4'-Nitro-4-biphenylyl radical, Bromine radical |

| Hydrogen Abstraction | The biphenylyl radical abstracts a hydrogen atom from the solvent or other species. | 4-Nitrobiphenyl |

| Photoreduction of Nitro Group | Stepwise reduction of the nitro group, often involving a hydrogen donor. | 4-Bromo-4'-nitrosobiphenyl, 4-Bromo-4'-hydroxylaminobiphenyl, 4-Amino-4'-bromobiphenyl |

| Hydroxylation | Attack by hydroxyl radicals on the aromatic rings, if generated under photocatalytic conditions. nih.gov | Hydroxylated derivatives of this compound |

Electrochemical Reduction and Oxidation Processes

The electrochemical behavior of this compound is characterized by the redox processes associated with the nitro group and the carbon-bromine bond.

The electrochemical reduction of nitroaromatic compounds has been extensively studied. In aprotic solvents, the reduction of the nitro group typically proceeds in a stepwise manner. The first step is a reversible one-electron transfer to form a radical anion. researchgate.net This radical anion can then undergo further reduction at more negative potentials. The presence of a halogen substituent, such as bromine, introduces an additional reducible site.

Studies on the electrochemical reduction of similar compounds, like 4-bromonitrobenzene, have shown that the initial reduction is centered on the nitro group to form the corresponding radical anion. researchgate.net This is followed by the cleavage of the C-Br bond from the radical anion, a process that can be either concerted with the electron transfer or occur in a subsequent step. This cleavage results in a nitrophenyl radical and a bromide ion. The nitrophenyl radical can then be further reduced to form the corresponding anion, which can be protonated by a proton source in the medium.

The electrochemical oxidation of this compound is expected to be more difficult due to the presence of the electron-withdrawing nitro group, which makes the removal of an electron from the aromatic system less favorable. The oxidation would likely involve the biphenyl system or the bromine atom at a high positive potential.

Table 3: Postulated Electrochemical Reduction Steps of this compound

| Step | Reaction | Description |

| 1 | 4-Br-C₁₂H₈-NO₂ + e⁻ ⇌ [4-Br-C₁₂H₈-NO₂]⁻• | One-electron reduction to form the radical anion. researchgate.net |

| 2 | [4-Br-C₁₂H₈-NO₂]⁻• → [•C₁₂H₈-NO₂] + Br⁻ | Cleavage of the C-Br bond from the radical anion. |

| 3 | [•C₁₂H₈-NO₂] + e⁻ → [C₁₂H₈-NO₂]⁻ | Reduction of the resulting aryl radical. |

| 4 | [C₁₂H₈-NO₂]⁻ + H⁺ → C₁₂H₉-NO₂ | Protonation to form 4-nitrobiphenyl. |

| 5 | [4-Br-C₁₂H₈-NO₂]⁻• + ne⁻ + mH⁺ → 4-Br-C₁₂H₈-NH₂ | Further reduction of the nitro group on the radical anion to an amino group. |

Theoretical and Computational Studies of 4 Bromo 4 Nitrobiphenyl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 4-Bromo-4'-nitrobiphenyl. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For a molecule with distinct electron-donating and electron-withdrawing substituents like this compound, DFT calculations can provide critical information such as:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the more electron-rich parts of the molecule (the brominated ring), while the LUMO is concentrated on the electron-deficient portion (the nitrated ring). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic excitation properties.

Charge Distribution: DFT calculations can map the electrostatic potential and calculate partial atomic charges. This reveals the polarization of the molecule, quantifying the electron-deficient nature of the nitrophenyl ring and the comparatively electron-rich character of the bromophenyl ring. This charge separation results in a significant molecular dipole moment.

While specific DFT results for this compound are not extensively detailed in dedicated publications, studies on similar compounds, such as 4-bromoanilinium derivatives, have utilized DFT to explore their electronic and structural properties, often showing a significant HOMO-LUMO gap which indicates high stability.

Conformational Analysis and Rotational Barriers in Biphenyl (B1667301) Systems

The most significant conformational feature of biphenyl derivatives is the torsion or dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: the steric hindrance of the ortho-hydrogens, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar structure.

For this compound, the solid-state conformation has been determined by X-ray diffraction.

Dihedral Angle: The molecule adopts a non-planar or twisted conformation in the crystalline state. The dihedral angle between the two phenyl rings is approximately 35°. This twisted arrangement is a characteristic feature of many non-ortho-substituted biphenyls.

Computational methods are essential for understanding the dynamics of this rotation in the gas phase or in solution.

Rotational Barrier Calculations: Theoretical calculations, often using methods like DFT, can be performed to map the potential energy surface as a function of the inter-ring dihedral angle. This involves calculating the molecule's energy at various fixed dihedral angles, from the planar (0°) and perpendicular (90°) transition states to the equilibrium twisted conformation. Studies on other 4,4'-disubstituted biphenyls have shown that the energy barrier to planarity is typically higher than the barrier to perpendicularity due to steric clash. A proposed mechanism for this rotation involves not just the twisting motion but also a slight lengthening of the central C-C pivot bond in the planar transition state to alleviate steric strain.

Table 1: Experimental and Theoretical Conformational Data for Biphenyl Systems

| Compound | Method | Dihedral Angle (°) | Rotational Barrier (kJ/mol) |

|---|---|---|---|

| This compound | X-ray Diffraction | 35 | Not Reported |

| Biphenyl (General) | Gas-phase experiments | ~45 | 6.0 (to 0°), 6.5 (to 90°) |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the prediction of various spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectral characteristics of yet-to-be-synthesized molecules.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption peaks in a UV-Visible spectrum. For this compound, the calculations would likely predict intense absorption bands corresponding to π-π* transitions within the aromatic system. The charge-transfer character of the molecule, from the bromophenyl to the nitrophenyl ring, would also give rise to a distinct absorption band.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. This is invaluable for assigning the various peaks in experimental IR and Raman spectra to specific molecular motions, such as C-H stretches, C=C ring stretches, C-N and N=O stretches of the nitro group, and the C-Br stretch.

NMR Spectra: Theoretical calculations can predict the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for NMR-active nuclei like ¹H and ¹³C. These predictions are highly sensitive to the molecular geometry and electronic environment of each atom, making them a useful tool for structural confirmation.

Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a way to explore the reactivity of this compound and to understand the mechanisms of reactions in which it participates. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.

Transition State Searching: For a given reaction, computational methods can locate the structure and energy of the transition state—the highest point on the reaction pathway. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate.

Reaction Pathways: These models can elucidate multi-step reaction mechanisms, identifying any intermediates that may be formed. For instance, in nucleophilic aromatic substitution reactions, where the nitro group activates the ring, calculations could model the formation of the Meisenheimer complex intermediate.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. Computational studies are crucial for analyzing and quantifying these interactions in the crystal lattice of this compound.

Crystal Structure and Polymorphism: An X-ray diffraction study has shown that in the solid state, the molecules of this compound are nearly straight and pack parallel to each other. The compound is known to form bipolar crystals due to a 180° orientational disorder, where the dipolar molecules can align in opposite directions during crystal growth. This process can be influenced by the presence of other symmetrical biphenyl molecules.

Monte Carlo Simulations: Monte Carlo methods have been used to simulate the stochastic processes at the crystal growth interface that lead to the formation of bipolar domains in this compound crystals. These simulations help explain how orientational disorder produces domains of opposite average polarity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromoanilinium |

| Biphenyl |

Applications of 4 Bromo 4 Nitrobiphenyl and Its Derivatives in Advanced Materials

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages carbon-based materials to create electronic and optoelectronic devices. These materials, including polymers and small molecules, are attractive for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells due to their tunable properties and potential for low-cost, large-area fabrication. researchgate.netuky.edu 4-Bromo-4'-nitrobiphenyl serves as a foundational molecule in this domain, contributing to the development of new organic materials with tailored functionalities.

This compound (BNBP) is recognized as a crucial building block for constructing more complex molecular architectures and advanced materials. nih.govnih.gov Its dipolar nature, arising from the electron-withdrawing nitro group and the electron-donating bromo group, leads to interesting solid-state properties. Research has shown that the 180° orientational disorder of BNBP molecules in crystals can result in a bipolar final growth state, where domains of opposite average polarity are formed. nih.govnih.govresearchgate.net This phenomenon is a result of stochastic processes at the crystal-nutrient interface during growth. nih.govnih.gov

The ability to influence this polarity formation by introducing other molecules, such as 4,4′-dibromobiphenyl (DBBP), highlights the tunability of the material's properties at a supramolecular level. nih.govnih.gov This makes BNBP a valuable precursor for creating polar molecular crystals with specific spatial arrangements. Furthermore, related compounds like 4,4′-Dibromo-2-nitrobiphenyl are used as critical precursors in the synthesis of 2,7-disubstituted carbazole (B46965) derivatives, which are known to exhibit unusual electronic properties, further demonstrating the utility of nitrobiphenyl structures as foundational units for functional organic materials. researchgate.net

The development of novel organic semiconductors is a cornerstone of progress in organic electronics. researchgate.net The electronic properties of molecules like this compound and its derivatives make them candidates for investigation in this area. The biphenyl (B1667301) core provides a rigid, conjugated system that can facilitate charge transport, a key requirement for a semiconductor.